molecular formula C41H48ClN3O4 B12835188 (2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride

Cat. No.: B12835188
M. Wt: 682.3 g/mol
InChI Key: MXDFEUGSONIEHS-UHFFFAOYSA-M
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Description

The compound “(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride” is a complex organic molecule. Compounds of this nature often exhibit unique chemical and physical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a fluorescent marker.

    Medicine: Possible applications in drug development or as a diagnostic tool.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific structure and functional groups. It might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives or cyclohexene-based molecules. These compounds often share similar chemical properties but may differ in their specific applications or reactivity.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might confer unique reactivity or biological activity compared to other similar compounds.

Properties

Molecular Formula

C41H48ClN3O4

Molecular Weight

682.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride

InChI

InChI=1S/C41H48N3O4.ClH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;1H/q+1;/p-1

InChI Key

MXDFEUGSONIEHS-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C.[Cl-]

Origin of Product

United States

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